N-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine
Description
N-{[4-(1H-Imidazol-1-yl)phenyl]methylidene}hydroxylamine is an imidazole-derived Schiff base characterized by a hydroxylamine moiety (-NHOH) linked via a methylidene group to a phenyl ring substituted with a 1H-imidazol-1-yl group.
Properties
IUPAC Name |
(NE)-N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-12-7-9-1-3-10(4-2-9)13-6-5-11-8-13/h1-8,14H/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVQUIRFZRRYKD-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine typically involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
N-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine has shown promise in the development of therapeutic agents, particularly as an enzyme inhibitor. Its structural similarity to known inhibitors allows it to interact effectively with biological targets.
Case Study: Indoleamine 2,3-Dioxygenase Inhibition
A study highlighted the role of imidazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. This compound was evaluated for its potential to inhibit IDO, demonstrating significant potency compared to its analogs. The study utilized computational docking to optimize interactions within the enzyme's active site, leading to the synthesis of more effective derivatives .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Hydroxylamines are known for their ability to inhibit bacterial growth, making this compound a candidate for developing new antibiotics.
Table 1: Antimicrobial Efficacy
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| This compound | Low concentrations | Staphylococcus aureus, Pseudomonas aeruginosa |
| Hydroxylamine | Varies | Gram-positive and Gram-negative bacteria |
Research indicates that this compound can inhibit biofilm formation and disrupt established biofilms, which is critical in treating chronic infections .
Materials Science Applications
In materials science, this compound has potential applications in the development of organic light-emitting diodes (OLEDs). The incorporation of imidazole-type compounds into iridium complexes has been explored for their efficiency as blue phosphorescent emitters.
Case Study: OLED Development
The synthesis of iridium complexes using derivatives of this compound has led to advancements in OLED technology. These compounds exhibit improved stability and luminous efficiency, contributing to the performance of display technologies.
Mechanism of Action
The mechanism of action of N-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The hydroxylamine group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Key Comparison :
| Compound | Substituent | Molecular Formula | Yield (%) | Key Properties |
|---|---|---|---|---|
| Target Compound | 1H-Imidazol-1-yl | Not Provided | — | Hydrogen bonding, π-stacking |
| N-[(E)-(4-Nitrophenyl)methylidene]hydroxylamine | -NO₂ (para) | C₇H₆N₂O₃ | 84 | High reactivity, electron-deficient |
| N-{[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine | -CF₃ (ortho) | C₈H₆F₃NO | 91 | Enhanced lipophilicity, stability |
The imidazole substituent in the target compound introduces a heterocyclic aromatic system absent in these analogs, likely enhancing intermolecular interactions in solid-state structures or biological targets .
Imidazole-Phenyl Derivatives with Varied Linkages
lists compounds with structural similarity scores >0.80:
- N-Methyl-4-(1-imidazolyl)benzylamine (Similarity: 0.83): Replaces the hydroxylamine with a methylamine group, reducing redox activity but increasing basicity.
- (4-(1H-Imidazol-1-yl)phenyl)methanamine hydrochloride (Similarity: 0.80): The protonated amine form may improve solubility but alter binding specificity .
Chlorinated Imidazole-Hydroxylamine Analog
details N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine (C₁₀H₇Cl₂N₃O), which incorporates chlorine atoms on the imidazole ring.
Key Comparison :
| Property | Target Compound | Dichloro Analog |
|---|---|---|
| Substituents on Imidazole | None | 2,4-Dichloro, 1-phenyl |
| Molecular Weight | Not Provided | 280.09 g/mol |
| Potential Applications | Base structure for optimization | Likely enhanced bioactivity |
Pharmacological and Functional Comparisons
Antifungal and Antimicrobial Activity
- 2-(Substituted dithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives () exhibit antifungal activity against four fungal strains. Molecular docking studies link their efficacy to interactions with lanosterol-14α-demethylase, a cytochrome P450 enzyme critical in ergosterol synthesis .
- N-{[4-(1H-Imidazol-1-yl)phenyl]methylidene}hydroxylamine lacks direct activity data but shares the imidazole-phenyl scaffold, suggesting possible analogous mechanisms.
Enzymatic Interactions
The dithiocarbamoyl-acetamide analogs () showed strong binding to lanosterol-14α-demethylase (binding energy: -9.2 to -10.1 kcal/mol), outperforming fluconazole (-8.7 kcal/mol). The target compound’s hydroxylamine group may similarly interact with enzyme active sites, though its smaller size could limit binding affinity .
Biological Activity
N-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine, with the CAS number 173774-29-3, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, and applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features an imidazole ring linked to a phenyl group and a hydroxylamine moiety. Its molecular formula is , with a molecular weight of 187.20 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 187.20 g/mol |
| CAS Number | 173774-29-3 |
| IUPAC Name | (NE)-N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine |
Synthesis
This compound is typically synthesized through the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with hydroxylamine under mild conditions, often using solvents like ethanol or methanol. The reaction proceeds at room temperature for several hours until the desired product is obtained.
Antimicrobial Properties
Research indicates that compounds containing imidazole and hydroxylamine functionalities exhibit significant antimicrobial activity . For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
A comparative study highlighted the Minimum Inhibitory Concentrations (MICs) of related compounds:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Compound A | 15.625 - 62.5 | Antistaphylococcal |
| Compound B | 62.5 - 125 | Antienterococcal |
The precise MIC for this compound remains to be established but is anticipated to be competitive based on structural analogs.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor . For example, derivatives of imidazole are known to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. The inhibition mechanism involves interactions at the active site of the enzyme, which could lead to therapeutic applications in oncology and immunology .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Case Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of imidazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). Compounds showed varying degrees of activity, with some exhibiting bactericidal effects at low concentrations .
- Case Study on Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to inhibit NF-kB/AP-1 signaling pathways in cellular models .
Q & A
Basic: What are the common synthetic routes for preparing N-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine, and how are key intermediates characterized?
Methodological Answer:
The synthesis typically involves a condensation reaction between hydroxylamine derivatives and a substituted benzaldehyde precursor. For example, analogous compounds like N-[(2,4-dimethylphenyl)methylidene]hydroxylamine () are synthesized via Schiff base formation between hydroxylamine and an aldehyde group. Key steps include:
- Reagent Selection: Use of hydroxylamine hydrochloride and a substituted benzaldehyde (e.g., 4-(1H-imidazol-1-yl)benzaldehyde) in a polar solvent (e.g., ethanol or DMF).
- Catalysis: Acidic or basic conditions (e.g., acetic acid or NaOH) to drive imine formation .
- Purification: Column chromatography or recrystallization to isolate the product.
Characterization: - Spectroscopy: Confirm the imine bond (C=N) via FT-IR (stretching at ~1600–1650 cm⁻¹) and ¹H/¹³C NMR (characteristic shifts for aromatic protons and the methylidene group) .
- Elemental Analysis: Validate stoichiometry (e.g., %C, %H, %N) .
Basic: How can spectroscopic and crystallographic methods resolve the structure of this compound?
Methodological Answer:
- Spectroscopic Techniques:
- NMR: ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and the hydroxylamine proton (δ ~8.5–9.5 ppm, exchangeable with D₂O). ¹³C NMR confirms the C=N bond (δ ~150–160 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines the molecular ion ([M+H]⁺) and fragments (e.g., loss of hydroxylamine moiety) .
- X-ray Crystallography:
Advanced: How can density-functional theory (DFT) predict electronic properties and reactivity?
Methodological Answer:
DFT calculations (e.g., using B3LYP/6-31G* basis sets) model:
- Electron Density Distribution: Identify nucleophilic/electrophilic sites (e.g., imidazole N-atoms, hydroxylamine O/N).
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict charge-transfer interactions and redox behavior .
- Reactivity Descriptors: Global electrophilicity index (ω) and local Fukui functions guide predictions for regioselective reactions (e.g., electrophilic substitution at the phenyl ring) .
Advanced: What challenges arise in crystallographic analysis of imidazole-containing Schiff bases, and how are they mitigated?
Methodological Answer:
- Challenges:
- Solutions:
Advanced: How does the compound’s reactivity compare to structurally related hydroxylamine derivatives?
Methodological Answer:
- Nucleophilic Reactivity: The hydroxylamine group (–NH–OH) can act as a bidentate ligand in metal complexes (e.g., with transition metals like Cu²⁺ or Fe³⁺), studied via UV-Vis titration and Job’s method .
- Oxidation Sensitivity: Unlike alkyl-substituted analogs (), the imidazole ring may stabilize radicals, reducing oxidative degradation. Monitor via cyclic voltammetry (CV) .
Advanced: What strategies are used to evaluate biological activity, and how are structure-activity relationships (SARs) derived?
Methodological Answer:
- In Vitro Assays:
- SAR Development:
Advanced: How to address contradictions in experimental data (e.g., conflicting spectroscopic vs. computational results)?
Methodological Answer:
- Case Example: Discrepancies between calculated (DFT) and observed (X-ray) bond lengths may arise from crystal packing effects.
- Resolution Steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
